molecular formula C12H12FNO B487982 (3-Fluoro-benzyl)-furan-2-ylmethyl-amine CAS No. 510723-71-4

(3-Fluoro-benzyl)-furan-2-ylmethyl-amine

Cat. No. B487982
CAS RN: 510723-71-4
M. Wt: 205.23g/mol
InChI Key: AFHNQIFVWMDQAM-UHFFFAOYSA-N
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Description

“(3-Fluoro-benzyl)-furan-2-ylmethyl-amine” is a chemical compound with the molecular formula C12H12FNO . It has a molecular weight of 205.23 .


Molecular Structure Analysis

The molecular structure of “(3-Fluoro-benzyl)-furan-2-ylmethyl-amine” is determined by its molecular formula, C12H12FNO. This compound likely contains a benzyl group (a benzene ring attached to a CH2 group) with a fluorine atom substituted at the 3-position. This is attached to an amine group through a furan ring, a 5-membered ring containing four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

The specific chemical reactions involving “(3-Fluoro-benzyl)-furan-2-ylmethyl-amine” are not provided in the available resources. The reactivity of this compound would be influenced by the presence of the fluoro-benzyl group, the furan ring, and the amine group, each of which have distinct chemical properties .


Physical And Chemical Properties Analysis

“(3-Fluoro-benzyl)-furan-2-ylmethyl-amine” has a molecular weight of 205.228 and a density of 1.1±0.1 g/cm3 . Its boiling point is 275.9±25.0 °C at 760 mmHg . More specific physical and chemical properties such as solubility, refractive index, and specific rotation are not provided in the available resources .

Scientific Research Applications

Arylmethylidenefuranones Reactions

Arylmethylidene derivatives of 3H-furan-2-ones exhibit a broad spectrum of reactions with C-, N-, and other nucleophiles, leading to a variety of compounds including amides, pyrrolones, and benzofurans. These reactions underscore the versatility of furan derivatives in synthesizing a wide range of chemical compounds with potential applications in pharmaceuticals, agrochemicals, and material science (Kamneva, Anis’kova, & Egorova, 2018).

Advanced Oxidation Processes for Environmental Cleanup

Furan derivatives, due to their structural characteristics, are of interest in environmental applications, particularly in the removal of persistent organic pollutants. Advanced oxidation processes (AOPs) have been shown to effectively degrade furan compounds, highlighting their potential in treating contaminated water and soil. The effectiveness of AOPs in breaking down these compounds could be leveraged in managing waste and pollutants related to similar chemical structures (Ateia et al., 2019).

Furan in Foods and Mitigation Measures

The presence of furan and its derivatives in food, resulting from thermal processing, has raised health concerns. Research into the formation pathways, occurrence, and mitigation measures of furan in foods emphasizes the importance of monitoring and reducing furan levels. This area of study not only impacts public health but also provides insights into the chemical properties of furan derivatives and their interactions with biological systems (Zhang & Zhang, 2022).

Bioactive Furan Derivatives

The bioactivity of furan derivatives, including those substituted with benzyl or amine groups, in medicinal chemistry is notable. These compounds exhibit a range of biological activities, offering potential as pharmaceutical agents. The study of furan derivatives in drug design underscores their significance in developing new therapeutic agents (Ostrowski, 2022).

Fluorouracil in Cancer Treatment

While not directly related to "(3-Fluoro-benzyl)-furan-2-ylmethyl-amine," the study of fluorouracil, a fluorinated compound, in cancer treatment illustrates the importance of fluorine-containing molecules in medicinal chemistry. The dual mechanisms of action of fluorouracil, depending on its administration schedule, highlight the complex interplay between chemical structure and biological activity, which could be relevant for the study and application of other fluorinated compounds (Sobrero, Aschele, & Bertino, 1997).

Mechanism of Action

The mechanism of action for “(3-Fluoro-benzyl)-furan-2-ylmethyl-amine” is not specified in the available resources. The biological activity of this compound would depend on its interactions with biological targets, which are not provided in the available resources .

Safety and Hazards

The safety and hazards associated with “(3-Fluoro-benzyl)-furan-2-ylmethyl-amine” are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination .

Future Directions

The future directions for research on “(3-Fluoro-benzyl)-furan-2-ylmethyl-amine” are not specified in the available resources. Given its unique structure, it could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

1-(3-fluorophenyl)-N-(furan-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12/h1-7,14H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHNQIFVWMDQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-benzyl)-furan-2-ylmethyl-amine

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